molecular formula C13H12O3 B14383870 9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal CAS No. 89753-97-9

9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal

Cat. No.: B14383870
CAS No.: 89753-97-9
M. Wt: 216.23 g/mol
InChI Key: WXLPWOWUPVUAOO-UHFFFAOYSA-N
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Description

9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal is a chemical compound characterized by its unique structure, which includes a furan ring attached to a nona-tetraenal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal typically involves the reaction of furan-2-ol with nona-2,4,6,8-tetraenal under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the furan-2-yloxy group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent control of reaction parameters to ensure consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.

Scientific Research Applications

9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal involves its interaction with specific molecular targets. The furan ring and aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenenitrile: Similar structure but with a nitrile group instead of an aldehyde.

    2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, acetate: Contains a furan ring and a nonadiene chain with different functional groups.

Uniqueness

9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal is unique due to its specific combination of a furan ring and a nona-tetraenal chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

89753-97-9

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

9-(furan-2-yloxy)nona-2,4,6,8-tetraenal

InChI

InChI=1S/C13H12O3/c14-10-6-4-2-1-3-5-7-11-15-13-9-8-12-16-13/h1-12H

InChI Key

WXLPWOWUPVUAOO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)OC=CC=CC=CC=CC=O

Origin of Product

United States

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